molecular formula C17H14O4 B12926821 1-(Cyclohexa-1,3-dien-1-yl)-2-oxoethyl benzofuran-3-carboxylate

1-(Cyclohexa-1,3-dien-1-yl)-2-oxoethyl benzofuran-3-carboxylate

Cat. No.: B12926821
M. Wt: 282.29 g/mol
InChI Key: LKSUIKJDJPQCIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyclohexa-1,3-dien-1-yl)-2-oxoethyl benzofuran-3-carboxylate is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclohexa-1,3-dien-1-yl)-2-oxoethyl benzofuran-3-carboxylate typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

    Introduction of the Carboxylate Group: The carboxylate group can be introduced via esterification reactions using carboxylic acids or their derivatives.

    Attachment of the Cyclohexa-1,3-dien-1-yl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions for high yield and purity, and ensuring the process is environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclohexa-1,3-dien-1-yl)-2-oxoethyl benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structure and possible biological activities.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(Cyclohexa-1,3-dien-1-yl)-2-oxoethyl benzofuran-3-carboxylate would depend on its specific biological target. Generally, benzofuran derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact mechanism would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran-2-carboxylate: Another benzofuran derivative with a carboxylate group.

    Cyclohexa-1,3-dien-1-yl derivatives: Compounds containing the cyclohexa-1,3-dien-1-yl group.

    2-Oxoethyl derivatives: Compounds with the 2-oxoethyl functional group.

Uniqueness

1-(Cyclohexa-1,3-dien-1-yl)-2-oxoethyl benzofuran-3-carboxylate is unique due to the combination of its benzofuran core, cyclohexa-1,3-dien-1-yl group, and 2-oxoethyl functional group. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C17H14O4

Molecular Weight

282.29 g/mol

IUPAC Name

(1-cyclohexa-1,3-dien-1-yl-2-oxoethyl) 1-benzofuran-3-carboxylate

InChI

InChI=1S/C17H14O4/c18-10-16(12-6-2-1-3-7-12)21-17(19)14-11-20-15-9-5-4-8-13(14)15/h1-2,4-6,8-11,16H,3,7H2

InChI Key

LKSUIKJDJPQCIS-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC=C1)C(C=O)OC(=O)C2=COC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.